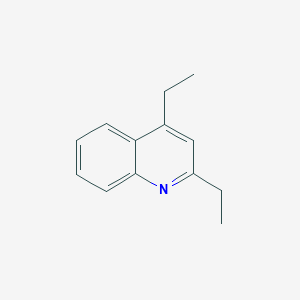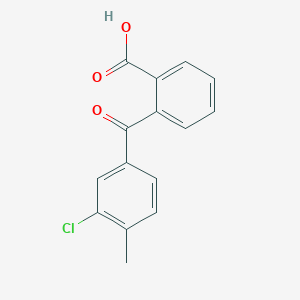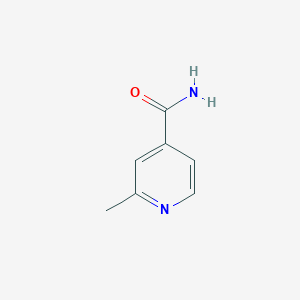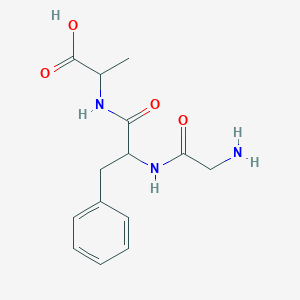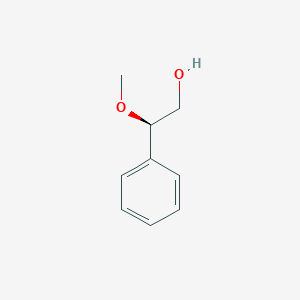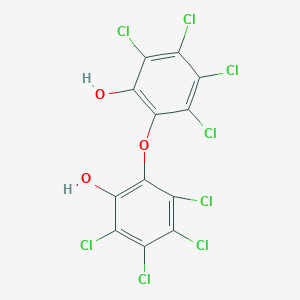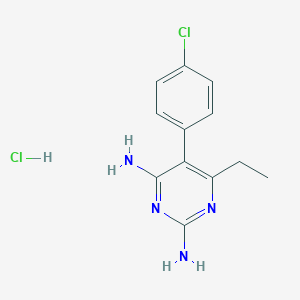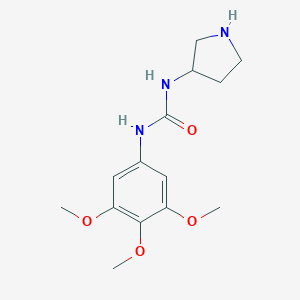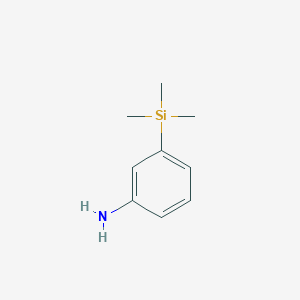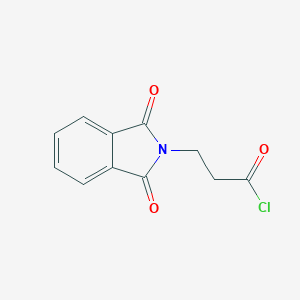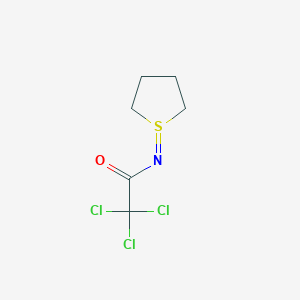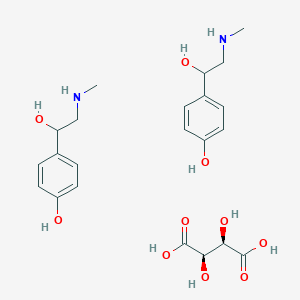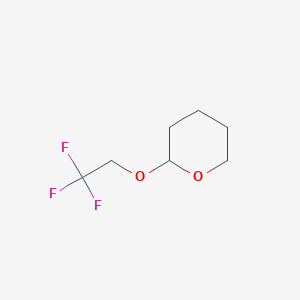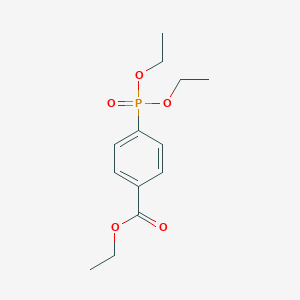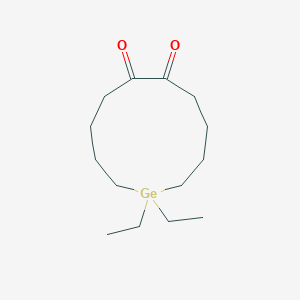
1,1-Diethylgermacycloundecane-6,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethylgermacycloundecane-6,7-dione, also known as DEC-6,7-dione, is a chemical compound with potential therapeutic applications. It belongs to the family of organogermanium compounds, which have been studied extensively for their biological activities.
Mecanismo De Acción
The mechanism of action of 1,1-Diethylgermacycloundecane-6,7-dionee is not fully understood, but it is believed to involve modulation of cellular signaling pathways and gene expression. It has been shown to inhibit the growth of cancer cells and enhance the activity of immune cells.
Efectos Bioquímicos Y Fisiológicos
1,1-Diethylgermacycloundecane-6,7-dionee has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been shown to enhance the activity of immune cells and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Diethylgermacycloundecane-6,7-dionee has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its synthesis is complex and time-consuming, which can limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on 1,1-Diethylgermacycloundecane-6,7-dionee, including:
1. Further investigation of its mechanism of action and cellular targets.
2. Development of more efficient synthesis methods to enable large-scale production.
3. Evaluation of its potential for use in combination with other drugs for cancer treatment.
4. Investigation of its potential for use in the treatment of neurodegenerative diseases.
5. Study of its immunomodulatory effects and potential for use in autoimmune diseases.
Métodos De Síntesis
1,1-Diethylgermacycloundecane-6,7-dionee can be synthesized through a multi-step process involving the reaction of 1,1-Diethylgermacyclopentene with ozone, followed by oxidation with hydrogen peroxide. The final product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
1,1-Diethylgermacycloundecane-6,7-dionee has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and immunomodulation. Its unique chemical structure and properties make it a promising candidate for drug development.
Propiedades
Número CAS |
18100-65-7 |
|---|---|
Nombre del producto |
1,1-Diethylgermacycloundecane-6,7-dione |
Fórmula molecular |
C14H26GeO2 |
Peso molecular |
299 g/mol |
Nombre IUPAC |
1,1-diethyl-germacycloundecane-6,7-dione |
InChI |
InChI=1S/C14H26GeO2/c1-3-15(4-2)11-7-5-9-13(16)14(17)10-6-8-12-15/h3-12H2,1-2H3 |
Clave InChI |
RQWMUXGJTCJBHM-UHFFFAOYSA-N |
SMILES |
CC[Ge]1(CCCCC(=O)C(=O)CCCC1)CC |
SMILES canónico |
CC[Ge]1(CCCCC(=O)C(=O)CCCC1)CC |
Sinónimos |
1,1-Diethylgermacycloundecane-6,7-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



